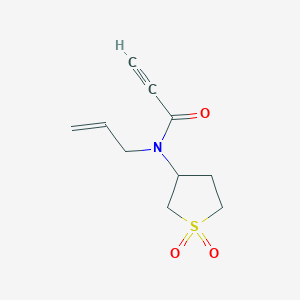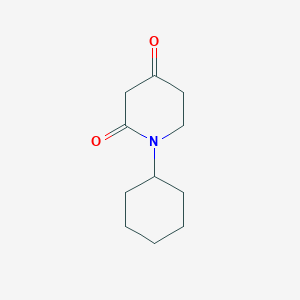
2-(Azetidin-3-yl)-6-fluoropyridine;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidine is a four-membered saturated cyclic amine . It’s found in various natural products and synthetic compounds with distinctive physiological functionalities . The compound you’re interested in seems to be a complex one, containing an azetidine ring, a pyridine ring with a fluorine atom, and a trifluoroacetic acid group.
Chemical Reactions Analysis
The chemical reactions involving azetidine derivatives can be quite diverse, depending on the functional groups present in the compound. For instance, azetidine derivatives can undergo reactions such as the Suzuki–Miyaura cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For instance, the properties of azetidine derivatives can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Applications De Recherche Scientifique
1. Synthesis of New Heterocyclic Amino Acid Derivatives The compound is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Preparation of Optically Active Enantiomers
The compound is used in the preparation of optically active enantiomers of 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids . This is achieved via optical resolution of the racemates using (S)-4-benzyl-2-oxazolidinone as the resolving agent .
Synthesis of Novel 1,3-Selenazole
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a newly functionalized heterocyclic amino acid, was obtained via [3+2] cycloaddition . This novel 1,3-selenazole structure was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .
4. Synthesis of Biologically Active Organoselenium Compounds The compound is used in the synthesis of biologically active organoselenium compounds . Selenium is an essential bio-trace element that plays an important role in antioxidant selenoproteins for protection against oxidative stress in humans and other animal species .
5. Synthesis of Azetidine Ring Containing Pharmacological Molecules The azetidine ring in the compound has been identified as a conformationally restricted component of important pharmacological molecules . This includes synthetic analogues of natural amino acids, such as γ-aminobutyric acid (GABA) .
Synthesis of Antihypertensive Drug Azelnidipine
The azetidine ring is also present in the molecular structure of the well-known antihypertensive drug azelnidipine .
Safety And Hazards
Orientations Futures
Azetidine derivatives have been widely used as building blocks to prepare small peptides, including new endomorphin analogues . They have drawn major attention and remarkable advances have been achieved in the chemical syntheses of diversely functionalized azetidines over the past few decades . Therefore, the study and application of azetidine derivatives, including “2-(Azetidin-3-yl)-6-fluoropyridine;2,2,2-trifluoroacetic acid”, could be a promising area for future research.
Propriétés
IUPAC Name |
2-(azetidin-3-yl)-6-fluoropyridine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2.2C2HF3O2/c9-8-3-1-2-7(11-8)6-4-10-5-6;2*3-2(4,5)1(6)7/h1-3,6,10H,4-5H2;2*(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACRJATZDRMFDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=CC=C2)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F7N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)-6-fluoropyridine;2,2,2-trifluoroacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2394059.png)

![N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide](/img/structure/B2394066.png)
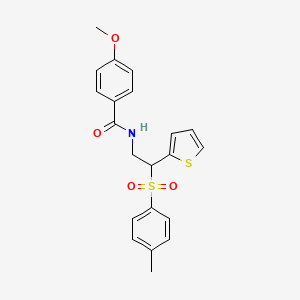
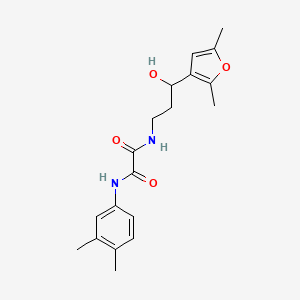

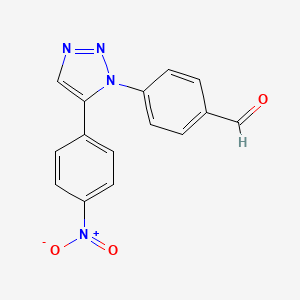
![N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2394071.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2394073.png)
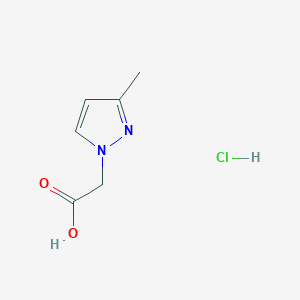
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2394075.png)
